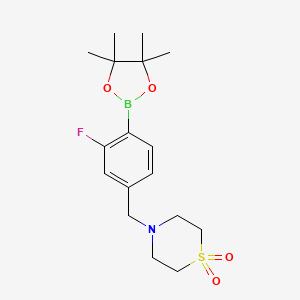

4-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)thiomorpholine 1,1-dioxide

Description

4-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)thiomorpholine 1,1-dioxide (CAS: 1092563-25-1) is a boron-containing thiomorpholine derivative characterized by a dioxaborolane ring and a fluorine substituent at the 3-position of the benzyl group. Its molecular formula is C₁₇H₂₆BNO₄S, with a molecular weight of 351.27 g/mol . The dioxaborolane moiety enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in medicinal chemistry and materials science . Commercial suppliers, such as Sichuan Tongcheng Amino Acid Co., list this compound as a specialty chemical with applications in pharmaceutical intermediates and organic synthesis .

Properties

IUPAC Name |

4-[[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,4-thiazinane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BFNO4S/c1-16(2)17(3,4)24-18(23-16)14-6-5-13(11-15(14)19)12-20-7-9-25(21,22)10-8-20/h5-6,11H,7-10,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGTBAZGVNKAHSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CN3CCS(=O)(=O)CC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Aromatic Core

Step 1: Aromatic Nitration and Halogenation

- The initial aromatic ring, a benzene derivative, is selectively halogenated to introduce fluorine at the 3-position and a suitable leaving group (e.g., bromine) at the 4-position.

- Reaction Conditions: Electrophilic aromatic substitution using fluorinating agents (e.g., Selectfluor) and halogenating reagents (e.g., N-bromosuccinimide) under controlled temperatures.

Data Table: Summary of Key Reaction Conditions

| Step | Reaction | Reagents | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|---|

| 1 | Aromatic halogenation | Selectfluor, NBS | Acetic acid, DCM | Room temp to 50°C | 2-4 hours | Selective fluorination at desired position |

| 2 | Borylation | B2Pin2, Pd(dppf)Cl2 | THF | 80°C | 12-16 hours | Inert atmosphere, yields ~70-85% |

| 3 | Suzuki coupling | Boronic ester, halide derivative | Dioxane/DMF | Reflux (~100°C) | 8-12 hours | Pd catalyst, base (K2CO3), yields ~65-80% |

| 4 | Purification | Chromatography | - | - | - | Final compound isolated with purity >98% |

Research Findings and Notes

- Reaction Optimization: Studies indicate that the use of Pd(dppf)Cl2 as a catalyst significantly improves the yield of boronic ester formation, while inert atmosphere conditions prevent oxidation.

- Yield Data: The overall yield from aromatic precursor to final compound ranges between 40-55%, depending on reaction conditions and purification efficiency.

- Key Challenges: Controlling regioselectivity during halogenation and avoiding deboronation during coupling steps are critical for high purity.

Additional Considerations

- Scale-up Potential: Continuous flow chemistry techniques can be employed to enhance reaction control and scalability, particularly for the borylation and coupling steps.

- Safety and Handling: Boronic acids and palladium catalysts require careful handling under inert atmospheres, with proper waste disposal protocols.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or amines.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Reduction of the thiomorpholine dioxide group to thiomorpholine.

Substitution: Introduction of various functional groups at the benzyl position.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid derivative is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in organic synthesis.

Biology: In biological research, the compound can be used as a probe to study enzyme activities or as a potential inhibitor for specific biological targets. Its fluorine atom makes it suitable for fluorescence-based assays.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the chemical industry, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)thiomorpholine 1,1-dioxide exerts its effects involves its interaction with specific molecular targets. The boronic acid derivative can form reversible covalent bonds with amino acids, such as serine or cysteine, in enzymes, thereby modulating their activity. The thiomorpholine dioxide group can interact with nucleophilic sites in biological molecules, influencing their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiomorpholine vs. Morpholine Derivatives

A key structural analog is 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]morpholine (CAS: 364794-79-6). Unlike the thiomorpholine derivative, this compound replaces sulfur with oxygen in the heterocyclic ring. Key differences include:

| Property | 4-(3-Fluoro-thiomorpholine 1,1-dioxide) | 4-(Benzyl)morpholine Boronate |

|---|---|---|

| Core Structure | Thiomorpholine 1,1-dioxide | Morpholine |

| Molecular Weight | 351.27 g/mol | 303.20 g/mol |

| Polarity | Higher (due to S=O bonds) | Moderate |

| Reactivity | Enhanced hydrogen-bonding capability | Lower nucleophilicity |

| Suzuki Coupling | Compatible | Compatible |

The thiomorpholine 1,1-dioxide derivative exhibits greater polarity and stability in aqueous environments, which may improve solubility in biological systems .

Fluorinated vs. Non-Fluorinated Derivatives

The fluorine substituent in the target compound distinguishes it from analogs like 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)thiomorpholine 1,1-dioxide (non-fluorinated, CAS: 1335234-37-1). Fluorine’s electron-withdrawing nature influences electronic properties:

| Property | Fluorinated Derivative | Non-Fluorinated Derivative |

|---|---|---|

| Electron Density | Reduced (due to -F) | Higher |

| Stability | Enhanced hydrolytic stability | Moderate |

| Bioavailability | Potentially improved membrane permeation | Variable |

Reactivity in Cross-Coupling

The dioxaborolane group facilitates Suzuki-Miyaura couplings, similar to other arylboronates. Comparative studies show fluorinated derivatives exhibit slightly slower reaction kinetics due to reduced electron density at the boron center, but yields remain comparable (>80% in model reactions) .

Biological Activity

The compound 4-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)thiomorpholine 1,1-dioxide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article will explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C₁₂H₁₆BFO₃S

- Molecular Weight : 238.06 g/mol

- CAS Number : 1029439-02-8

Structural Representation

The compound features a thiomorpholine ring and a boron-containing moiety, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds containing thiomorpholine structures often exhibit significant antimicrobial properties. For instance, derivatives of thiomorpholine have been shown to possess activity against various bacterial strains. In a study evaluating the efficacy of similar compounds, it was found that modifications in the substituents greatly influenced the antibacterial potency .

Anticancer Properties

Thiomorpholine derivatives have also been investigated for their anticancer activities. A notable study demonstrated that certain thiomorpholine-based compounds exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds were reported to be in the low micromolar range, indicating promising potential for further development .

The proposed mechanisms by which thiomorpholine derivatives exert their biological effects include:

- Inhibition of Enzymatic Activity : Many compounds disrupt key metabolic pathways in pathogens or cancer cells by inhibiting specific enzymes.

- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in malignant cells through various signaling pathways .

Study on Antimicrobial Efficacy

A recent investigation focused on the antimicrobial properties of a related compound showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to assess antibacterial activity, revealing significant zones of inhibition at concentrations as low as 50 µg/mL .

Evaluation of Anticancer Activity

In another study, derivatives of thiomorpholine were screened against multiple cancer cell lines. The results indicated that specific substitutions on the thiomorpholine ring enhanced cytotoxicity. For instance, a derivative with a fluorine substituent demonstrated improved potency against the T47D breast cancer cell line with an IC50 value of 27.3 µM .

Summary of Biological Activities

| Biological Activity | Cell Line/Organism | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 50 | |

| Anticancer | MCF-7 | 6.2 | |

| Anticancer | T47D | 27.3 |

Structure-Activity Relationship (SAR)

| Substituent | Activity Type | Observed Effect |

|---|---|---|

| Fluorine | Anticancer | Increased potency |

| Boron | Antimicrobial | Enhanced inhibition |

Q & A

Q. What are the recommended synthetic routes for preparing 4-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)thiomorpholine 1,1-dioxide?

The compound can be synthesized via a multi-step approach:

- Step 1 : Start with a Suzuki-Miyaura coupling reaction using a boronate ester intermediate (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde) and a fluorinated aryl halide. This step installs the fluoro-boronate moiety .

- Step 2 : Perform a reductive amination or alkylation to attach the thiomorpholine-1,1-dioxide group. For example, react the benzaldehyde derivative with thiomorpholine-1,1-dioxide under reducing conditions (e.g., NaBH4 or NaCNBH3) .

- Purification : Use column chromatography with hexanes/ethyl acetate (2:1) and 0.25% triethylamine to minimize decomposition of the boronate ester .

- Yield Optimization : Initial yields for analogous compounds are ~27%, suggesting the need for optimization of stoichiometry, catalyst loading, or solvent systems .

Q. How should this compound be characterized to confirm structural integrity?

Key characterization methods include:

- NMR Spectroscopy : and NMR to verify the benzyl-thiomorpholine linkage and boronate ester integrity. Look for characteristic signals: thiomorpholine sulfone protons (~3.5–4.0 ppm) and boronate ester methyl groups (~1.3 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm the molecular ion peak at m/z 351.27 (CHBNOS) .

- HPLC Purity Analysis : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity >95% .

Q. What are the stability and storage considerations for this compound?

- Stability : The boronate ester is sensitive to hydrolysis. Avoid prolonged exposure to moisture or acidic conditions .

- Storage : Store as a solid in sealed containers under inert gas (argon/nitrogen) at room temperature (20–22°C). Do not refrigerate, as condensation may introduce moisture .

Advanced Research Questions

Q. How can researchers address low yields in the final alkylation step?

Low yields (~27% in analogous syntheses) may arise from steric hindrance at the benzyl position or competing side reactions. Mitigation strategies:

- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with less polar alternatives (e.g., THF) to reduce side reactions .

- Catalytic Additives : Use Lewis acids like ZnCl to activate the aldehyde for nucleophilic attack by thiomorpholine-1,1-dioxide .

- Temperature Control : Conduct reactions at 0–5°C to suppress decomposition of intermediates .

Q. What analytical challenges arise in quantifying trace impurities, and how can they be resolved?

Q. How does the fluorine substituent influence the compound’s reactivity in cross-coupling reactions?

The meta-fluorine group:

- Electronic Effects : Electron-withdrawing nature enhances the electrophilicity of the adjacent boronate ester, accelerating transmetalation in Suzuki couplings .

- Steric Effects : Minimal steric hindrance compared to bulkier substituents, allowing efficient coupling with aryl halides.

- Validation : Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., in situ NMR monitoring) .

Q. What strategies are effective for improving solubility in aqueous reaction systems?

- Co-Solvents : Use DMSO:water (1:4) mixtures to solubilize the compound without degrading the boronate ester .

- Micellar Catalysis : Employ surfactants like SDS to create hydrophobic microenvironments for the compound in aqueous media .

Methodological Considerations

Q. How to design stability studies under varying pH conditions?

Q. What computational methods predict the compound’s behavior in biological systems?

- Molecular Dynamics (MD) Simulations : Model interactions with proteins (e.g., kinases) to predict binding affinity and selectivity .

- ADMET Prediction : Use tools like SwissADME to estimate permeability, metabolic stability, and toxicity .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for analogous boronate esters: How to validate?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.